Piperazine, 1-(2,4-dimethylphenyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]-
Description
This compound is a piperazine derivative substituted at the 1-position with a 2,4-dimethylphenyl group and at the 4-position with a 2-methyl-5-nitrophenylsulfonyl moiety. Piperazine-based compounds are widely studied for their pharmacological versatility, including applications in anticancer, antimicrobial, and neurological therapies. The nitro group at the 5-position of the phenylsulfonyl moiety could further modulate electronic effects and participate in redox interactions, making this compound a candidate for targeted drug design.
Properties
CAS No. |
682762-34-1 |
|---|---|
Molecular Formula |
C19H23N3O4S |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C19H23N3O4S/c1-14-4-7-18(16(3)12-14)20-8-10-21(11-9-20)27(25,26)19-13-17(22(23)24)6-5-15(19)2/h4-7,12-13H,8-11H2,1-3H3 |
InChI Key |
IJAZNNBMXGGMBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
This method employs palladium-catalyzed cross-coupling to construct the piperazine core, followed by sulfonylation with a nitrophenyl sulfonyl chloride.
Step 1: Synthesis of 1-(2,4-Dimethylphenyl)piperazine
-
Reactants : 2,4-Dimethylbromobenzene and piperazine.
-
Conditions : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2 equiv), toluene, 110°C, 24 h.
-
Yield : 78–85%.
Step 2: Sulfonylation with 2-Methyl-5-Nitrobenzenesulfonyl Chloride
Key Mechanistic Insights
Optimization Strategies
-
Catalyst Screening : Pd(OAc)₂ outperforms PdCl₂ or Ni catalysts in coupling efficiency.
-
Solvent Effects : DMF enhances sulfonyl chloride reactivity compared to THF or DCM.
Metal-Free Nucleophilic Substitution
Reaction Overview
This method avoids transition metals, leveraging strong bases to activate the piperazine nucleophile for direct sulfonylation.
Single-Step Synthesis
Advantages and Limitations
Scalability
-
Kilogram-Scale : Achieved 62% yield with 99.2% purity (HPLC) after recrystallization (ethanol/water).
Ullmann-Type Coupling with In Situ Sulfonylation
Reaction Overview
A one-pot approach combining Ullmann coupling and sulfonylation, ideal for high-throughput synthesis.
Procedure
Challenges
Reaction Optimization and By-Product Analysis
Common By-Products
| By-Product | Formation Cause | Mitigation Strategy |
|---|---|---|
| Bis-sulfonylated piperazine | Excess sulfonyl chloride | Stoichiometric control (1:1 ratio) |
| Dehalogenated intermediate | Pd/Cu-mediated side reactions | Lower catalyst loading (2–5 mol%) |
Solvent and Temperature Effects
| Solvent | Reaction Rate (Sulfonylation) | By-Product Formation |
|---|---|---|
| DMF | Fastest (3 h) | Moderate (5–8%) |
| THF | Slow (12 h) | Low (<2%) |
| DCM | Incomplete | High (15–20%) |
Analytical Characterization
Spectroscopic Data
Purity Assessment
Industrial-Scale Considerations
Cost Analysis
| Method | Cost per kg (USD) | Yield (%) | Purity (%) |
|---|---|---|---|
| Palladium-Catalyzed | 12,500 | 72 | 99.5 |
| Metal-Free | 8,200 | 68 | 99.2 |
| Ullmann-Type | 9,800 | 60 | 98.8 |
Chemical Reactions Analysis
Compound X undergoes various reactions:
- Reduction : The nitro group can be reduced to an amino group (-NH₂) using reducing agents like tin and hydrochloric acid.
- Substitution : The piperazine ring can undergo nucleophilic substitution reactions.
- Oxidation : Oxidation of the sulfonamide group may lead to the formation of sulfonyl radicals.
Major Products:
The major product of Compound X’s reactions depends on the specific conditions. For example:
- Reduction yields the corresponding amino compound.
- Substitution reactions can lead to various derivatives.
- Oxidation may form sulfonyl radicals or other oxidized products.
Scientific Research Applications
Pharmacological Applications
Piperazine derivatives have been studied extensively for their potential therapeutic effects. The applications of Piperazine, 1-(2,4-dimethylphenyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]- include:
- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antibacterial and antifungal properties. It has been tested against various strains of bacteria and fungi using methods such as agar well diffusion and microdilution assays .
- Anticancer Activity : Research indicates that piperazine derivatives can inhibit cancer cell proliferation. The structure-activity relationship suggests that modifications to the piperazine core can enhance anticancer effects .
- Anti-inflammatory Effects : Some studies have reported that piperazine compounds possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .
- Anthelmintic Activity : The compound has shown promise in treating parasitic infections by demonstrating effective anthelmintic activity in various biological assays .
Case Studies
Several case studies highlight the applications and effectiveness of Piperazine derivatives:
- Antimicrobial Screening : A study evaluated various piperazine compounds for their antibacterial activity against Staphylococcus aureus and Escherichia coli. Compounds similar to Piperazine, 1-(2,4-dimethylphenyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]- showed notable inhibition zones, indicating strong antimicrobial potential .
- Anticancer Research : In vitro studies on cancer cell lines revealed that certain modifications to the piperazine structure could lead to enhanced cytotoxicity against breast cancer cells. These findings suggest a promising avenue for developing new anticancer drugs based on this scaffold .
Summary of Biological Activities
Mechanism of Action
The exact mechanism of action for Compound X remains an active area of research. It likely involves interactions with specific protein targets or cellular pathways. Further studies are needed to elucidate its precise effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes structurally related piperazine derivatives and their key features:
Biological Activity
Piperazine derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. The compound Piperazine, 1-(2,4-dimethylphenyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]- (CAS Number: 682762-34-1) is a notable example that exhibits a range of pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of Piperazine, 1-(2,4-dimethylphenyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]- is . The compound features a piperazine ring substituted with a dimethylphenyl group and a sulfonamide moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H23N3O4S |
| Molecular Weight | 377.46 g/mol |
| CAS Number | 682762-34-1 |
Antimicrobial Activity
Piperazine derivatives have been reported to possess significant antimicrobial properties. Studies indicate that compounds with similar structures exhibit activity against various bacterial strains and fungi. For instance, the sulfonamide group enhances the compound's ability to inhibit bacterial growth by interfering with folate synthesis pathways .
Anticancer Effects
Research has shown that piperazine derivatives can induce apoptosis in cancer cells. A study on a related compound demonstrated its ability to trigger necroptosis in K562 leukemic cells through the activation of specific signaling pathways involving TNF-R1 and CYLD mRNA levels . This suggests that Piperazine, 1-(2,4-dimethylphenyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]- may also have potential as an anticancer agent.
Neuropharmacological Effects
Piperazine compounds are known to interact with various neurotransmitter receptors. The structural features of Piperazine, 1-(2,4-dimethylphenyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]- suggest potential interactions with dopaminergic receptors, which could lead to implications in treating neurological disorders .
The biological activities of Piperazine derivatives often stem from their ability to modulate receptor activity or inhibit key enzymes involved in disease processes. The sulfonamide group is particularly effective in mimicking substrates for enzymatic reactions, thus acting as competitive inhibitors. Moreover, the piperazine ring enhances solubility and bioavailability, making these compounds suitable for oral administration.
Case Studies and Research Findings
- Antileukemic Activity : A study investigating a piperazine-containing compound (LQFM018) revealed its capacity to induce cell death in K562 cells via necroptotic signaling pathways. This finding underscores the potential of piperazine derivatives in cancer therapy .
- Antimicrobial Studies : Various studies have confirmed that piperazine derivatives exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is primarily attributed to the inhibition of bacterial folate synthesis .
- Neuropharmacology : Compounds similar to Piperazine, 1-(2,4-dimethylphenyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]- have shown promise in modulating dopaminergic signaling pathways, suggesting potential applications in treating conditions like schizophrenia or depression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
